2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one
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Overview
Description
2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one is a synthetic organic compound that features a pyridine ring, a triazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Piperidine Ring Formation: The piperidine ring can be synthesized through a reductive amination reaction.
Coupling Reactions: The final step involves coupling the pyridine ring with the triazole-piperidine intermediate using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the triazole ring.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Coupling Reagents: EDCI, DCC
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of a lactam.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it may be used as a probe to study the function of specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly for its ability to interact with specific biological targets.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Biological Activity
The compound 2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C13H16N4O
- Molecular Weight : 244.29 g/mol
- Key Functional Groups : Pyridine, triazole, and piperidine moieties contribute to its biological activity.
Biological Activity Overview
The compound exhibits a range of biological activities, which can be categorized into several key areas:
1. Anticancer Activity
Recent studies have shown that compounds with triazole and piperidine structures often exhibit significant anticancer properties. For instance, a study demonstrated that similar triazole derivatives could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Triazole derivatives are known for their effectiveness against various bacterial strains. For example, a related study indicated that triazole compounds displayed potent antibacterial effects against Gram-positive bacteria .
3. Antiviral Activity
Research indicates that certain triazole-based compounds can inhibit viral replication. A notable case involved the use of triazole derivatives as HIV attachment inhibitors, which target viral envelope proteins . The structural similarities suggest potential efficacy for the compound in antiviral applications.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for cancer cell survival and proliferation.
- Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA synthesis in cancer cells, leading to cell cycle arrest.
Case Studies and Research Findings
Properties
IUPAC Name |
2-pyridin-3-yl-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(10-12-2-1-5-15-11-12)18-7-3-13(4-8-18)19-9-6-16-17-19/h1-2,5-6,9,11,13H,3-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKFTPHCEVPWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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